Mefenamic Acid D4
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Overview
Description
Mefenamic Acid D4 is a deuterium-labeled version of Mefenamic Acid . It is a non-steroidal anti-inflammatory agent that acts as a competitive inhibitor of hCOX-1 and hCOX-2 .
Synthesis Analysis
The synthesis of Mefenamic Acid involves the use of bivalent metals such as Mn, Fe, Co, Ni, Cu, or Zn . The thermal stability of the anhydrous compounds depends on the nature of the metal ion .Molecular Structure Analysis
The molecular structure of Mefenamic Acid D4 is similar to that of Mefenamic Acid .Chemical Reactions Analysis
Mefenamic Acid D4, like other NSAIDs, inhibits prostaglandin synthetase . It acts as a competitive inhibitor of hCOX-1 and hCOX-2 .Physical And Chemical Properties Analysis
Mefenamic Acid D4 has a density of 1.2±0.1 g/cm^3, a boiling point of 398.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBABOKPJLUIN-KNIGXJNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mefenamic Acid D4 |
Citations
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